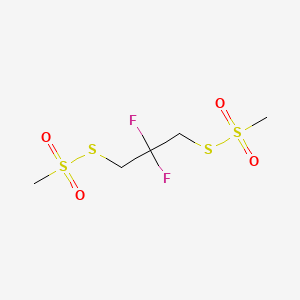

1,3-(2,2-Difluoropropanediyl) Bismethanethiosulfonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,3-(2,2-Difluoropropanediyl) Bismethanethiosulfonate, also known as 2,2-difluoro-1,3-bis (methylsulfonylsulfanyl)propane or Methanesulfonothioic Acid S1,S1’-1,3- (2,2-Difluoropropanediyl) Ester, is a chemical compound with the molecular formula C5H10F2O4S4 . It has a molecular weight of 300.4 g/mol .

Molecular Structure Analysis

The InChI string for this compound isInChI=1S/C5H10F2O4S4/c1-14(8,9)12-3-5(6,7)4-13-15(2,10)11/h3-4H2,1-2H3 . The Canonical SMILES representation is CS(=O)(=O)SCC(CSS(=O)(=O)C)(F)F . Physical And Chemical Properties Analysis

This compound has a computed XLogP3-AA value of 0.5, indicating its relative hydrophobicity . It has a topological polar surface area of 136 Ų . The compound has a rotatable bond count of 6 . Its exact mass and monoisotopic mass are both 299.94299981 g/mol . The compound has a complexity of 350 .Aplicaciones Científicas De Investigación

Advanced Synthesis and Catalytic Applications

Fluorocarbon Refrigerants Synthesis

A review covering the development of small fluorocarbon synthesis, focusing on their application as refrigerants, foam expansion agents, aerosol propellants, and solvents. This includes discussions on various generations of halocarbons from CFCs to HFOs, their manufacturing methods, and regulatory constraints, highlighting the significance of fluorocarbons in industrial and consumer applications (Sicard & Baker, 2020).

Biogas Upgrading Technologies

A review on biogas upgrading technologies and innovations towards advanced solutions, including a novel technique for hydrogen sulphide separation from raw biogas and the potential of membrane-based gas permeation for CO2 removal and biogas drying. This study discusses the efficiency, economic viability, and future prospects for biogas as a renewable energy source (Miltner, Makaruk, & Harasek, 2017).

Fluorine as a Hydrogen Bond Acceptor

This study evaluates organic fluorine's role as a hydrogen bonding acceptor, reviewing short F…H contacts across various organofluorine compounds. It highlights the weak nature of C–F…H–C contacts and the rare occurrence of strong F…H bonds, providing insights into the interactions between fluorine atoms and hydrogen in different chemical contexts (Howard et al., 1996).

Environmental and Health Implications

- Perfluorinated Compounds in the Environment: A review focusing on the environmental fate and removal of perfluorinated compounds during wastewater treatment. The study discusses the occurrence, biodegradability, and potential health risks associated with these compounds, emphasizing the need for further research on their environmental impact and effective removal methods (Arvaniti & Stasinakis, 2015).

Propiedades

IUPAC Name |

2,2-difluoro-1,3-bis(methylsulfonylsulfanyl)propane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10F2O4S4/c1-14(8,9)12-3-5(6,7)4-13-15(2,10)11/h3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBEXCEGWZMGZPU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)SCC(CSS(=O)(=O)C)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10F2O4S4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1391052-77-9 |

Source

|

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1391052-77-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2-Dimethyl-propionic acid (1R,5S)-6,6-dimethyl-bicyclo[3.1.1]hept-2-EN-2-ylmethyl ester](/img/structure/B588082.png)